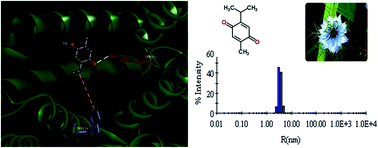Biophysical investigation of thymoquinone binding to ‘N’ and ‘B’ isoforms of human serum albumin: exploring the interaction mechanism and radical scavenging activity†
RSC Advances Pub Date: 2014-12-23 DOI: 10.1039/C4RA09892G
Abstract
Thymoquinone (TQ) is the main constituent of Nigella sativa and is traditionally used as a folk medicine. Our aim was to investigate the binding mechanism of TQ to human serum albumin (HSA) isoforms (‘N’ form at pH 7.4 and ‘B’ form at pH 9.0) using biophysical methods such as intrinsic tryptophan fluorescence quenching, isothermal titration calorimetry (ITC), circular dichroism (CD), dynamic light scattering (DLS), Förster resonance energy transfer (FRET) and antioxidant activity in the absence and presence of TQ. We have calculated the binding and thermodynamic parameters from spectroscopic and calorimetric methods. CD and DLS were respectively used to monitor the changes in the secondary structure and hydrodynamic radii of HSA as a result of its interaction with TQ. The esterase and antioxidant or radical scavenging activities of both the isoforms of HSA were investigated in the absence/presence of TQ. The antioxidant activity of TQ was remarkably enhanced upon its interaction with HSA. Therefore, the efficiency of HSA to scavenge the free radical ions was increased in the presence of TQ which is generated in the body by various metabolic processes.

Recommended Literature
- [1] Inside back cover
- [2] Fluorescein isothiocyanate-capped gold nanoparticles for fluorescent detection ofreactive oxygen species based on thioloxidation and their application for sensing glucose in serum†
- [3] Facile dynamic one-step modular assembly based on boronic acid-diol for construction of a micellar drug delivery system†
- [4] Nuclear quadrupole resonance studies of boron–chlorine compounds. Part I. Boron trichloride and the phenylboron chlorides
- [5] Contents pages
- [6] Photophysical properties of {[Ag(CN)2]−}2 complexes trapped in a supramolecular electron-acceptor organic framework†
- [7] XXIII.—Researches on the atomic weight of graphite
- [8] Two-dimensional materials as a stabilized interphase for the solid-state electrolyte Li10GeP2S12 in lithium metal batteries†
- [9] Silver nanoparticle on zinc oxide array for label-free detection of opioids through surface-enhanced raman spectroscopy
- [10] Air-stable, long-length, solution-based graphene nanoribbons†










